molecular formula C9H9ClO2S B177252 4-Chlorophenylallyl sulfone CAS No. 3729-44-0

4-Chlorophenylallyl sulfone

Cat. No. B177252
CAS RN: 3729-44-0
M. Wt: 216.68 g/mol
InChI Key: JOPVDFFTJGSKBW-UHFFFAOYSA-N
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Description

4-Chlorophenylallyl sulfone is a type of sulfone, a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms . Sulfones are known for their versatility as building blocks in organic synthesis and find various applications in fields such as pharmaceuticals, agrochemicals, and functional materials .


Synthesis Analysis

Allyl 4-Chlorophenyl sulfone has been identified as a versatile linchpin for both base-mediated α-derivatization and subsequent cobalt-catalyzed allylic substitution . The sequential transformations allow for highly regioselective access to branched allylic substitution products with a variety of aliphatic side chains . The photoredox-enabled cobalt catalysis was indispensable for achieving high yield and regioselectivity for the desulfonylative substitution .


Chemical Reactions Analysis

Sulfones, including this compound, have unique reactivity that can be modulated from an electrophilic to a nucleophilic or even a radical character by adjustment of the reaction conditions . They can participate in various chemical processes, making them valuable in synthetic chemistry .

Future Directions

Sulfones, including 4-Chlorophenylallyl sulfone, continue to attract the interest of organic chemists and represent an invaluable source of new reactions . Future directions in the field of sulfone synthesis include the development of more sustainable methods, with a focus on novel or improved methodologies utilizing solvents recommended by the Chem .

properties

IUPAC Name

1-chloro-4-prop-2-enylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPVDFFTJGSKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958425
Record name 1-Chloro-4-(prop-2-ene-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3729-44-0
Record name NSC85563
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-4-(prop-2-ene-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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